Plerixafor is a synthetic bicyclam molecule initially developed for its potential use in HIV treatment. [] It later gained prominence for its ability to mobilize hematopoietic stem cells (HSCs) from the bone marrow into peripheral blood. [] This discovery led to its approval for use in combination with granulocyte colony-stimulating factor (G-CSF) to facilitate HSC collection for autologous transplantation in patients with multiple myeloma and non-Hodgkin's lymphoma. [] Plerixafor acts as a reversible antagonist of CXCR4, a chemokine receptor found on the surface of HSCs. [, , , ]
The synthesis of plerixafor involves several key steps:
This multi-step synthesis highlights the importance of protecting groups in organic synthesis and showcases the use of specific reagents and solvents to facilitate reactions.
Plerixafor participates in several significant chemical reactions:
These interactions are essential for its pharmacological effects and therapeutic applications.
Plerixafor functions primarily as an antagonist of CXCR4. By binding to this receptor, it disrupts the signaling pathway that promotes stem cell retention in the bone marrow. This action facilitates the mobilization of hematopoietic stem cells into peripheral blood, where they can be harvested for transplantation .
Plerixafor possesses several notable physical and chemical properties:
Plerixafor is primarily used in clinical settings for:
Plerixafor (1,1′-(1,4-phenylenebis(methylene))bis-1,4,8,11-tetraazacyclotetradecane) is a symmetrical bicyclam molecule with two cyclam rings connected by a phenylenebis(methylene) linker. This structure confers high-affinity binding to the C-X-C chemokine receptor type 4 (CXCR4), a class A G-protein-coupled receptor (GPCR). The molecule's cationic cyclam rings form critical electrostatic interactions with three acidic residues in CXCR4's transmembrane ligand-binding pocket: Asp171 (transmembrane helix 4), Asp262 (helix 6), and Glu288 (helix 7) [4] [9]. This binding mode sterically blocks stromal cell-derived factor-1α (SDF-1α/CXCL12), the natural ligand of CXCR4, preventing receptor activation.
Table 1: Key Molecular Interactions of Plerixafor with CXCR4
CXCR4 Residue | Transmembrane Helix | Interaction Type | Functional Consequence |
---|---|---|---|
Asp171 | Helix 4 | Charge-charge | Disrupts SDF-1α binding |
Asp262 | Helix 6 | Charge-charge | Inhibits G-protein coupling |
Glu288 | Helix 7 | Charge-charge | Prevents receptor dimerization |
Plerixafor exhibits biased signaling at CXCR4. While it fully antagonizes Gαi-protein-mediated pathways (e.g., inhibition of cAMP accumulation and calcium flux), it acts as a partial agonist for β-arrestin recruitment [10]. This bias enables unique pharmacological effects: By promoting β-arrestin-dependent receptor internalization, plerixafor reduces CXCR4 surface expression by ~70% within 30 minutes, whereas neutral antagonists like AMD11070 increase receptor density by preventing constitutive internalization [10]. The drug's selectivity is exceptional, showing no significant activity against 18 other chemokine receptors (including CXCR3, CXCR7, CCR5) at therapeutic concentrations [4] [7].
The SDF-1α/CXCR4 axis maintains HSCs within bone marrow niches through chemotactic retention and adhesion mechanisms. Osteoblasts, endothelial cells, and CXCL12-abundant reticular (CAR) cells constitutively secrete SDF-1α, creating a concentration gradient that anchors CD34+ HSCs via CXCR4 binding [2] [4]. This interaction activates integrins (e.g., VLA-4/VLA-5), strengthening HSC adhesion to stromal cells and extracellular matrix components [2] [3].
Plerixafor reverses this retention via two synchronized mechanisms:
Table 2: Pharmacodynamic Effects of Plerixafor on HSC Mobilization
Parameter | Change Post-Plerixafor | Time to Peak Effect | Functional Outcome |
---|---|---|---|
Peripheral blood CD34+ cells | 4.7-fold increase | 10–14 hours | Enhanced apheresis yield |
Bone marrow SDF-1α concentration | ~50% decrease | 4–6 hours | Loss of chemotactic retention |
Plasma SDF-1α concentration | ~200% increase | 4–6 hours | Reversed transendothelial gradient |
VLA-4 expression on HSCs | Significant downregulation | 6–10 hours | Reduced stromal adhesion |
The superiority of plerixafor over other CXCR4 antagonists (e.g., AMD11070) in HSC mobilization arises from its β-arrestin-biased action. While AMD11070 potently blocks G-protein signaling, it inhibits CXCR4 internalization, blunting gradient disruption. Plerixafor’s induction of receptor internalization is essential for efficient SDF-1α gradient reversal and maximal HSC mobilization [10].
Granulocyte colony-stimulating factor (G-CSF) and plerixafor mobilize HSCs through complementary pathways, resulting in synergistic CD34+ cell yields. G-CSF (administered at 10 μg/kg/day for 4–5 days) primarily acts via:
Plerixafor augments these effects through CXCR4-specific inhibition. When administered after G-CSF pretreatment (240 μg/kg s.c., 10–11 hours pre-apheresis), plerixafor:
Table 3: Synergistic Mechanisms of Plerixafor + G-CSF
Mobilization Pathway | G-CSF Action | Plerixafor Action | Synergistic Outcome |
---|---|---|---|
SDF-1α Gradient | ↓ Osteoblast production | ↓ Endothelial transport | Complete gradient ablation |
HSC Adhesion | ↓ VCAM-1 via proteases | ↓ VLA-4 affinity for VCAM-1 | Maximized HSC detachment |
CXCR4 Expression | ↓ Transcriptional regulation | ↑ Internalization & degradation | Sustained CXCR4 inhibition |
Progenitor Subtypes Mobilized | Primarily MPPs & INT-HSCs | Primarily LT-HSCs | Broader hematopoietic reconstitution |
The molecular basis for LT-HSC enrichment involves plerixafor’s sparing of quiescent HSCs. Unlike G-CSF, which upregulates proliferation genes (e.g., MKI67, cyclins) in CD34+ cells, plerixafor-mobilized HSCs exhibit upregulated "stemness" transcription factors (HOXB3, MECOM, HLF) and downregulated DNA repair genes (RAD51, TOP2A), characteristic of primitive, slowly cycling HSCs [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7